3-{3-Nitro-4-methoxyphenyl}acrylic acid
Overview
Description
3-{3-Nitro-4-methoxyphenyl}acrylic acid is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives, including those related to 3-{3-nitro-4-methoxyphenyl}acrylic acid, have been researched for their effectiveness as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) investigated two synthetic acrylamide derivatives, including one with a 4-methoxyphenyl component, for their corrosion inhibition properties on copper in nitric acid solutions. They found that these compounds effectively inhibit corrosion, suggesting a potential application in protecting metals from acidic environments (Abu-Rayyan et al., 2022).
Chemical Synthesis and Reactions
Hirotani and Zen (1994) explored the reactions of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, leading to the formation of various organic compounds. This study indicates the potential of this compound derivatives in synthetic organic chemistry (Hirotani & Zen, 1994).
Catalysis and Hydrogenation
Campos et al. (2015) conducted research on the hydrogenation of nitro-compounds over rhodium catalysts supported on poly[acrylic acid]/Al2O3 composites. The study's findings highlight the potential use of this compound derivatives in catalysis, particularly in the selective hydrogenation of aromatic nitro-compounds (Campos et al., 2015).
Biological Activity and Drug Design
Obregón-Mendoza et al. (2018) investigated the biological activity of ether and ester trans-ferulic acid derivatives. Their study provides insights into the potential of this compound derivatives in the design and synthesis of new drugs, especially those targeting free radicals and tumor cells (Obregón-Mendoza et al., 2018).
Photoreactivity and Polymer Technology
Jensen et al. (2004) researched the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films, including those derived from poly(acrylic acid). This study suggests that this compound derivatives could be used in developing photoreactive materials, potentially for advanced polymer technologies (Jensen et al., 2004).
Micropatterns and Surface Chemistry
Ichinose et al. (1995) utilized 3-nitrophenoxycarbonyl groups to create micropatterns on a glass surface. Their work suggests applications in surface chemistry and material science for derivatives of this compound in creating specialized surfaces and micropatterns (Ichinose et al., 1995).
Properties
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356327 | |
Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58435-22-6 | |
Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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